Cytotoxicity Profile: Weak Activity Against HCT116 and HepG2 Cell Lines
3',4',7-Trimethoxyflavan exhibits weak cytotoxic activity against human colon cancer (HCT116) and liver cancer (HepG2) cell lines, with IC50 values of 34.36 μg/mL and 38.51 μg/mL, respectively . This potency is notably lower than that of the structurally related flavone analog, 3',4',7-Trimethoxyflavone, which demonstrates a distinct and more potent BCRP inhibitory activity [1]. This quantitative difference highlights the functional divergence based on core scaffold oxidation state.
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | HCT116: 34.36 μg/mL; HepG2: 38.51 μg/mL |
| Comparator Or Baseline | 3',4',7-Trimethoxyflavone (flavone analog): Strong BCRP inhibitor (RI50 = 0.012 μM for SN-38), not a direct cytotoxic comparator but functionally distinct. |
| Quantified Difference | N/A (Different functional readout). The key point is the weak cytotoxicity of the flavan distinguishes it from the potent anti-resistance activity of the flavone. |
| Conditions | Cell viability assays; specific protocols not detailed in vendor datasheet. |
Why This Matters
Defines the compound's potency window for researchers seeking a weakly cytotoxic natural product scaffold, distinguishing it from more potent cytotoxic analogs.
- [1] Katayama K, Masuyama K, Yoshioka S, et al. Flavonoids inhibit breast cancer resistance protein-mediated drug resistance: Transporter specificity and structure-activity relationship. Cancer Chemother Pharmacol. 2007;60(6):789-797. View Source
